Methyl 1-isobutylindole-3-carboxylate

Description

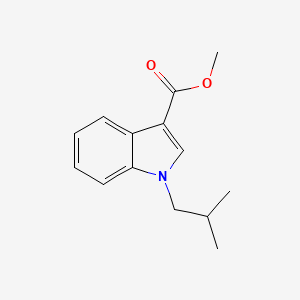

Methyl 1-isobutylindole-3-carboxylate is an indole-derived compound featuring an isobutyl substituent at the indole nitrogen (position 1) and a methyl ester group at position 3. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl 1-(2-methylpropyl)indole-3-carboxylate |

InChI |

InChI=1S/C14H17NO2/c1-10(2)8-15-9-12(14(16)17-3)11-6-4-5-7-13(11)15/h4-7,9-10H,8H2,1-3H3 |

InChI Key |

HIUWCFABWHVIOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isobutylindole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines . Microwave-assisted synthesis has also been reported, providing high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are optimized for high efficiency and yield, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isobutylindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to corresponding alcohols or amines using reducing agents.

Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, amines, and substituted indole derivatives .

Scientific Research Applications

Methyl 1-isobutylindole-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-isobutylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs arise from variations in N-substituents, ester groups, and substitution patterns on the heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- N-Substituent Impact: The isobutyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in C₁₁H₁₁NO₂. This may reduce water solubility but enhance membrane permeability.

- Crystallinity : Methyl 1-methyl-1H-indole-3-carboxylate forms a hydrogen-bonded network in its orthorhombic crystal lattice, stabilizing its solid-state structure . Similar hydrogen bonding is plausible in the isobutyl analog but may be sterically hindered.

- Indazole vs. Indole: The indazole derivative (C₁₇H₂₄N₂O₂) exhibits synthetic cannabinoid activity, highlighting how core heterocycle modifications (indazole vs. indole) drastically alter bioactivity .

Spectroscopic and Analytical Data

- UV/Vis Absorption : The indazole derivative (C₁₇H₂₄N₂O₂) exhibits λmax at 301 nm due to its extended π-system . Indole derivatives typically absorb near 280–290 nm; the isobutyl group may cause a slight redshift.

- Chromatographic Behavior : Gas chromatography (GC) and HPLC retention times would vary with lipophilicity, with the isobutyl analog likely eluting later than methyl-substituted indoles ().

Biological Activity

Methyl 1-isobutylindole-3-carboxylate (MIBC) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a thorough examination of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

MIBC belongs to the indole derivatives, which are known for their diverse biological properties. The synthesis of MIBC generally involves the alkylation of indole derivatives followed by carboxylation. The structural formula can be represented as follows:

The synthesis often utilizes methods such as N-alkylation and esterification to achieve the desired product .

Antimicrobial Properties

Research has indicated that MIBC exhibits significant antimicrobial activity against various bacterial strains. A study evaluating the Minimum Inhibitory Concentration (MIC) of MIBC against different pathogens showed promising results:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | >16 |

| Streptococcus pneumoniae | 4 |

| Bacillus subtilis | 2 |

| Escherichia coli | >16 |

These results suggest that MIBC is particularly effective against Gram-positive bacteria, with a notably lower MIC against Streptococcus pneumoniae and Bacillus subtilis .

Enzyme Inhibition

MIBC has also been studied for its potential as an enzyme inhibitor. It has shown activity against phospholipases A2 (sPLA2s), which are implicated in various inflammatory processes. The inhibition profile indicates that MIBC can serve as a lead compound for developing anti-inflammatory drugs .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of MIBC involved testing its effects on clinical isolates of Staphylococcus aureus. The results demonstrated that MIBC not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating persistent infections .

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, MIBC was tested against sPLA2s. The results indicated that MIBC could inhibit these enzymes effectively, with IC50 values comparable to established inhibitors. This positions MIBC as a potential candidate for further development in anti-inflammatory therapies .

Research Findings

Recent studies have expanded on the pharmacological profiles of MIBC:

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability.

- Toxicology: Toxicological assessments have shown low toxicity levels at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 1-isobutylindole-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

This compound can be synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling, with optimization steps including:

- Temperature control : Maintain 80–100°C for cyclization steps to avoid byproduct formation.

- Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Validation : Confirm product identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?

Crystallographic analysis involves:

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL (for small-molecule refinement) and Olex2 for visualization .

- Key parameters : Report space group (e.g., P2₁/c), unit cell dimensions, and hydrogen-bonding networks (e.g., C–H···O interactions) .

- Validation : Cross-check with Mercury CSD 2.0 for packing similarity and void analysis .

What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical fume hood for synthesis steps .

- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

- Emergency measures : Use 0.9% saline for eye exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- Docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .

What strategies resolve contradictions in reported crystallographic data for indole carboxylate derivatives?

- Data reanalysis : Reprocess raw diffraction data using SHELXL-97 to verify hydrogen-bonding patterns .

- Packing similarity metrics : Apply Mercury’s Materials Module to compare intermolecular interactions across polymorphs .

- Thermal analysis : Perform DSC/TGA to correlate crystallographic stability with thermal decomposition profiles .

How do structural modifications (e.g., substituent variation) affect the pharmacological profile of this compound?

- SAR studies : Synthesize analogs (e.g., replacing isobutyl with pentyl) and evaluate via:

- Statistical analysis : Use PCA to correlate substituent electronegativity with bioactivity trends .

What methodologies validate the purity and stability of this compound under long-term storage?

- Analytical techniques :

- Environmental controls : Use desiccants and argon atmospheres to prevent hydrolysis .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.